molecular formula C12H21NO5 B15156590 (4R)-1-(tert-butoxycarbonyl)-4-ethoxy-D-proline

(4R)-1-(tert-butoxycarbonyl)-4-ethoxy-D-proline

Cat. No.: B15156590
M. Wt: 259.30 g/mol
InChI Key: UPAHQJOZYJQXQX-RKDXNWHRSA-N
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Description

(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is often used as a building block in the synthesis of various biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are usually mild, and the process can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of both Boc and ethoxy groups. These features make it a versatile intermediate in the synthesis of various chiral and biologically active compounds.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R,4R)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1

InChI Key

UPAHQJOZYJQXQX-RKDXNWHRSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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